8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structural framework Spiro compounds are characterized by two rings connected through a single atom, which imparts rigidity and three-dimensionality to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The reaction conditions are adjusted to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-(cyclopropylcarbonyl)-4-(cyclopropylmethyl)-1lambda~4~-thia-4,8-diazaspiro[4.5]decane-1,3-dione
Uniqueness
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature enhances its stability and potential for specific interactions with biological targets, making it a valuable compound for drug discovery and materials science .
Properties
IUPAC Name |
cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPSPNAWLOSPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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